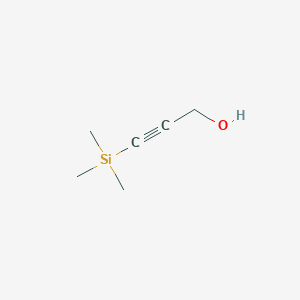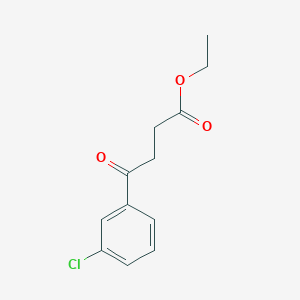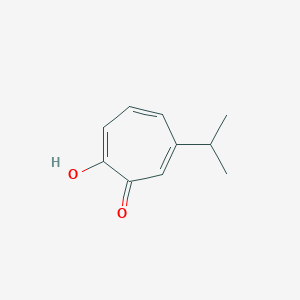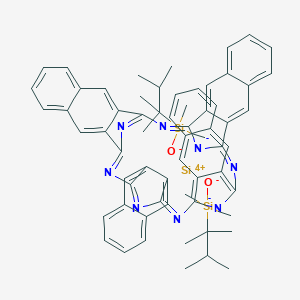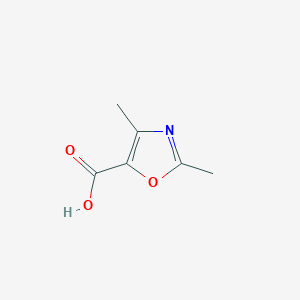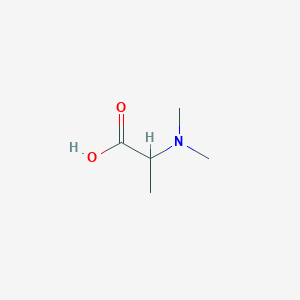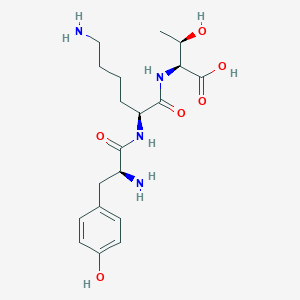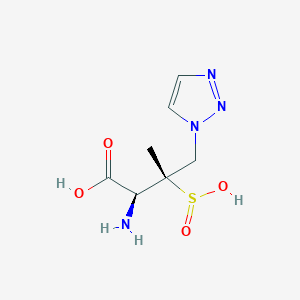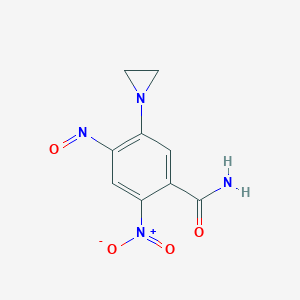
5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as nitroso compounds, which have been shown to have a variety of biological activities.
Mécanisme D'action
The mechanism of action of 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) within cells. These ROS can cause damage to cellular components such as DNA and proteins, leading to cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide can induce apoptosis (programmed cell death) in cancer cells, and may also have anti-angiogenic effects (preventing the formation of new blood vessels). It has also been shown to have some toxicity towards normal cells, although the exact mechanism of this toxicity is not clear.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide in lab experiments is its potent cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death. However, its toxicity towards normal cells may limit its use in certain types of experiments. Additionally, the compound is relatively unstable and may require special handling and storage conditions.
Orientations Futures
There are several potential future directions for research on 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide. One area of interest is in developing more stable analogues of the compound that may have improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy. Finally, there may be potential for using 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide in other areas of research, such as the study of oxidative stress and DNA damage.
Méthodes De Synthèse
The synthesis of 5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide involves the reaction of 2-nitro-4-nitrosobenzaldehyde with aziridine in the presence of a catalyst. This reaction produces the desired compound, which can then be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide has been studied for its potential applications in scientific research. One area of research where this compound has been investigated is in the development of new cancer therapies. It has been shown to have potent cytotoxic effects on cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
151602-22-1 |
|---|---|
Nom du produit |
5-(Aziridin-1-yl)-2-nitro-4-nitrosobenzamide |
Formule moléculaire |
C9H8N4O4 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide |
InChI |
InChI=1S/C9H8N4O4/c10-9(14)5-3-8(12-1-2-12)6(11-15)4-7(5)13(16)17/h3-4H,1-2H2,(H2,10,14) |
Clé InChI |
QDJJPFCWWLAXMU-UHFFFAOYSA-N |
SMILES |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])N=O |
SMILES canonique |
C1CN1C2=C(C=C(C(=C2)C(=O)N)[N+](=O)[O-])N=O |
Autres numéros CAS |
151602-22-1 |
Synonymes |
5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide ANNB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



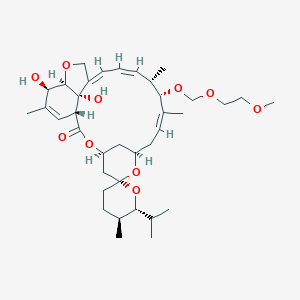
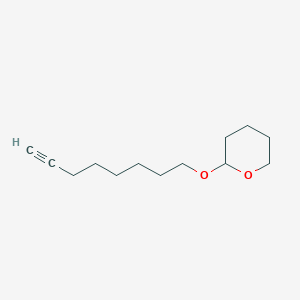
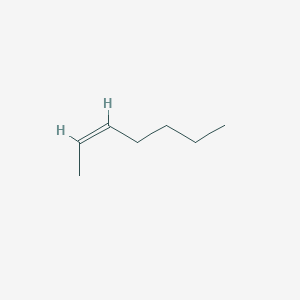
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
